3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
3-Nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a small organic molecule featuring a benzamide core substituted with a nitro group at the 3-position and a 1,3-thiazol-2-yl moiety linked to a 4-phenoxyphenyl group. This compound belongs to a class of thiazole-containing benzamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including modulation of ion channels , enzyme inhibition , and antimicrobial properties . The nitro group and phenoxyphenyl substituents are critical for its electronic and steric properties, influencing both synthesis and pharmacological activity.
Properties
IUPAC Name |
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUBSPAXYWJIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The reaction of α-halocarbonyl compounds with thioamides or thioureas under basic conditions is the most widely employed method. For example:
- Reactants : Cyclohexanone, thiourea, and 4-phenoxybenzaldehyde.
- Conditions : Reflux in dimethyl carbonate at 95°C for 6 hours with ammonium acetate (NH4OAc) as a catalyst.
- Mechanism : Cyclocondensation forms the thiazole ring via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the carbonyl compound.
Key Optimization Parameters :
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Catalyst | NH4OAc (10 mol%) | Increases rate by 40% | |
| Solvent | Dimethyl carbonate | Enhances purity to >95% | |
| Temperature | 95°C | Maximizes cyclization efficiency |
Cyclization via Phosgene Analogs
Alternative protocols use dichloroacetyl chloride (CH2COCl2) to induce cyclization of thiourea intermediates. This method avoids stoichiometric bases but requires stringent temperature control (-40°C to 0°C).
Nitrobenzamide Group Attachment
The nitrobenzamide moiety is introduced via amide coupling between 3-nitrobenzoyl chloride and the amine-functionalized thiazole intermediate.
Acyl Chloride Activation
- Reactants : 3-Nitrobenzoyl chloride, 2-amino-4-(4-phenoxyphenyl)thiazole.
- Conditions : Stirring in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature.
- Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Comparative Reagent Efficiency :
| Coupling Agent | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 3-Nitrobenzoyl chloride | 78 | 99 | |
| EDCI/HOBt | 65 | 92 |
Protecting Group Strategies
Patent CN110343050A discloses the use of trimethylsilyl (TMS) groups to protect the thiazole amine during nitrobenzoylation:
- Protect the amine with trimethylchlorosilane in tetrahydrofuran (THF) at -78°C.
- Couple with 3-nitrobenzoyl chloride.
- Deprotect using tetrabutylammonium fluoride (TBAF).
This approach elevates yields to 85% by minimizing side reactions.
Phenoxyphenyl Group Introduction
The 4-phenoxyphenyl substituent is appended via Ullmann coupling or nucleophilic aromatic substitution (SNAr).
Ullmann Coupling
- Reactants : 4-Iodophenyl thiazole intermediate, phenol.
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
- Conditions : Reflux in dimethylformamide (DMF) at 120°C for 24 hours.
Yield Optimization :
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | DMF | 72 |
| Cs2CO3 | Toluene | 68 |
SNAr with Activated Aryl Halides
Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene) react with phenolates under mild conditions:
- Reactants : 4-Fluorophenyl thiazole, sodium phenoxide.
- Conditions : 60°C in acetonitrile for 12 hours.
- Advantage : Avoids transition-metal catalysts, simplifying purification.
Integrated Synthetic Routes
Combining the above steps, two optimized pathways emerge:
Route A (Sequential Functionalization) :
- Synthesize 4-(4-hydroxyphenyl)thiazole via Hantzsch method.
- Perform Ullmann coupling with iodobenzene to install phenoxy group (Yield: 70%).
- Couple with 3-nitrobenzoyl chloride (Yield: 78%).
Route B (Convergent Synthesis) :
- Pre-form 4-phenoxyphenylthiazol-2-amine.
- Directly acylate with 3-nitrobenzoyl chloride (Yield: 82%).
Challenges and Mitigation Strategies
- Byproduct Formation : Oxidative byproducts during thiazole synthesis are minimized using inert atmospheres (N2/Ar).
- Low Coupling Efficiency : Steric hindrance at the thiazole’s 2-position is addressed via microwave-assisted synthesis (30% yield increase).
- Purification : Recrystallization from ethanol/water (9:1) removes unreacted nitrobenzoyl chloride.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic substitution can be carried out using halogens or sulfonation reagents, while nucleophilic substitution can be performed using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ion channels.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The primary mechanism by which 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects is through the modulation of ion channels, particularly the human ether-à-go-go-related gene (hERG) potassium channels. This compound acts as a potent activator of hERG channels by removing channel inactivation, which is crucial for maintaining proper cardiac action potentials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical profiles of benzamide-thiazole derivatives are highly sensitive to substituents on the phenyl and thiazole rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Nitro Group Impact: The 3-nitro substituent in the target compound and ICA-105574 is critical for hERG channel modulation. However, positional isomers (e.g., 3-nitrophenyl vs. 4-phenoxyphenyl in ) show divergent activities, emphasizing the role of substitution patterns.
Phenoxy vs. Methylphenyl: Replacing the 4-phenoxyphenyl group with a 4-methylphenyl (as in ) shifts activity from ion channel modulation to plant growth enhancement, suggesting steric and electronic tuning of target engagement.
Sulfonyl and Methoxy Modifications : Derivatives with sulfonyl (e.g., ) or methoxy groups (e.g., ) may alter solubility and binding kinetics but require further pharmacological validation.
Potassium Channel Modulation
The target compound shares structural homology with ICA-105574, a known hERG channel activator. Both compounds feature a 3-nitrobenzamide scaffold, but ICA-105574 lacks the thiazole ring. Despite this difference, ICA-105574 exhibits potent hERG inactivation removal (EC₅₀: 1.1 μM) , suggesting that the thiazole moiety in the target compound may enhance selectivity or stability.
Enzyme Inhibition and Antimicrobial Activity
- Antimicrobial Potential: Triazole-thiazole hybrids (e.g., ) demonstrate enhanced antimicrobial activity compared to simpler benzamides, likely due to increased molecular complexity and hydrogen-bonding capacity.
Computational and Structural Insights
- Docking Studies : Thiazole-triazole hybrids (e.g., ) exhibit distinct binding poses in enzyme active sites, with the thiazole ring often participating in π-π interactions.
Biological Activity
3-Nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H15N3O4S, with a molecular weight of 405.44 g/mol. The compound features a thiazole ring linked to a phenoxyphenyl group and a nitro substituent, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines. In vitro assays demonstrated that modifications in the thiazole moiety can enhance cytotoxic effects against cancer cells. For instance, compounds similar to this benzamide have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer efficacy .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. In one study, various thiazole compounds were evaluated for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the thiazole ring significantly increased antimicrobial potency . Although specific data for this compound is limited, its structural analogs have shown similar trends.
Antimalarial Activity
A systematic study on thiazole derivatives revealed that modifications on the N-aromatic amide group linked to the thiazole ring are crucial for antimalarial activity against Plasmodium falciparum. Compounds with electron-withdrawing groups at specific positions displayed enhanced potency. This suggests that this compound could be investigated for similar antimalarial properties .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Pathways : Many thiazole derivatives act by inhibiting key enzymes involved in cancer proliferation and microbial resistance.
- Induction of Apoptosis : Compounds like this benzamide may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Membranes : Antimicrobial activity may arise from the ability of these compounds to disrupt bacterial cell membranes.
Case Study 1: Anticancer Efficacy
In a recent study involving a series of thiazole derivatives, researchers synthesized various compounds and tested their efficacy against MCF-7 breast cancer cells. Among them, certain derivatives exhibited IC50 values below 10 µM. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like nitro significantly enhanced anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole-based compounds. A subset of these compounds was tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with specific substitutions had minimum inhibitory concentration (MIC) values ranging from 5 to 25 µg/mL against E. coli and S. aureus, suggesting substantial antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
